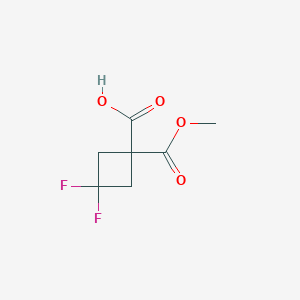

![molecular formula C10H16BF3KNO2 B6300740 Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate CAS No. 2095504-38-2](/img/structure/B6300740.png)

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

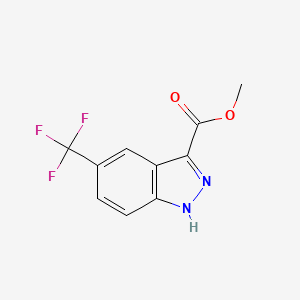

The compound is a complex organic molecule that includes a bicyclic structure and a trifluoroborate group. The bicyclic structure is a 3-azabicyclo[3.1.0]hexane, which is a type of azabicyclic compound . The trifluoroborate group is a common functional group in organic chemistry, often used in synthesis due to its stability and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For example, 2-alkynyl-1-cycloalkenecarbaldehydes undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates, which react with a double bond to form the corresponding cyclopropanes . Another method involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .Molecular Structure Analysis

The molecular structure of this compound likely includes a bicyclic structure, a carbonyl group, and a trifluoroborate group. The bicyclic structure is a type of ring structure that is common in many organic compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds have been involved in various reactions. For example, 2-alkynyl-1-cycloalkenecarbaldehydes undergo aurative cyclization via the 5-exo-dig mode to form Au-carbene intermediates .科学的研究の応用

Synthesis of Heteroaryl-Azabicyclohexanes

Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate serves as a key intermediate in synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, structures of interest in the pharmaceutical industry. Harris et al. (2017) developed a modular approach using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions, demonstrating compatibility with a wide range of aryl and heteroaryl bromides and chlorides for constructing these compounds (Harris et al., 2017).

Electrophilic Cyclization

Fu and Huang (2008) explored the electrophilic cyclization of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine, resulting in the formation of 1-iodo-2-aryl-3-azabicyclo[3.1.0]hexane or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane, proposing a reaction mechanism for these transformations (Fu & Huang, 2008).

Stereoselective Synthesis

Bakonyi et al. (2013) reported on the stereoselective synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, presenting a significant improvement over previous methods for synthesizing these unnatural amino acids. Their work highlights the use of diastereomeric salt formation and chromatography for optical resolution (Bakonyi et al., 2013).

Building Blocks for Suzuki—Miyaura Cross-Couplings

Kassis et al. (2009) utilized potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate as an efficient building block for Suzuki—Miyaura cross-coupling reactions. This work demonstrates the compound's versatility in coupling with various aryl and hetaryl bromides, opening avenues for constructing complex organic structures (Kassis et al., 2009).

将来の方向性

Bicyclic structures like the one in this compound are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthesis methods for these types of compounds.

作用機序

Target of Action

The primary target of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[31It is known that the compound is used in synthetic organic chemistry for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Mode of Action

The compound acts as a reagent in the synthesis of tertiary butyl esters. It enables the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This process is more efficient, versatile, and sustainable when conducted using flow microreactor systems .

Biochemical Pathways

The compound plays a crucial role in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry .

Result of Action

The primary result of the action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate is the efficient and sustainable synthesis of tertiary butyl esters . These esters are widely used in synthetic organic chemistry.

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the use of flow microreactor systems enhances the efficiency and sustainability of the synthesis process . .

特性

IUPAC Name |

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQPAUUPYDHPAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BF3KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

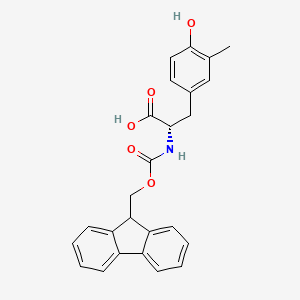

![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)

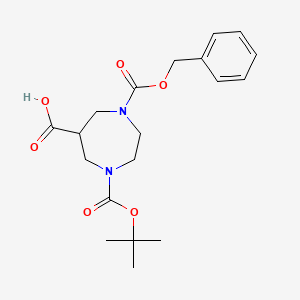

![(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6300690.png)

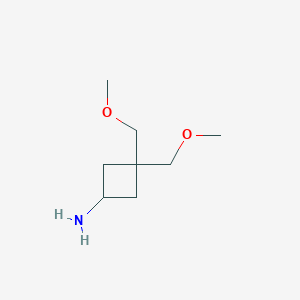

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)

![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)